Pan-PIM Kinase Inhibition Profile: Potency Benchmark Against PIM1, PIM2, and PIM3
ChEMBL-curated bioactivity data via ZINC reports that 4-(4-bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one (ZINC000043206168) inhibits PIM1 with pKi = 8.30 (IC50 ≈ 5.0 nM), PIM3 with pKi = 8.40 (IC50 ≈ 4.0 nM), and PIM2 with pKi = 7.17 (IC50 ≈ 68 nM) [1]. This yields a PIM3/PIM2 selectivity ratio of approximately 17-fold. By comparison, the reference pan-PIM inhibitor CX-6258 (CAS 1353858-99-7) exhibits IC50 values of 5 nM (PIM1), 16 nM (PIM3), and 25 nM (PIM2), corresponding to a PIM3/PIM2 fold-selectivity of ~1.6 . The bromophenyl sulfonylpiperazin-2-one thus demonstrates approximately 10-fold greater selectivity for PIM3 over PIM2 relative to CX-6258, a profile that may advantage researchers seeking PIM1/3-biased inhibition with reduced PIM2 engagement [1].
| Evidence Dimension | PIM kinase isoform selectivity (PIM3 vs PIM2) |
|---|---|
| Target Compound Data | PIM3 pKi = 8.40 (IC50 ≈ 4.0 nM); PIM2 pKi = 7.17 (IC50 ≈ 68 nM); PIM3/PIM2 ratio ≈ 17 |
| Comparator Or Baseline | CX-6258 (pan-PIM inhibitor): PIM3 IC50 = 16 nM; PIM2 IC50 = 25 nM; PIM3/PIM2 ratio ≈ 1.6 |
| Quantified Difference | Target compound exhibits ~10-fold higher PIM3/PIM2 selectivity vs. CX-6258 |
| Conditions | ChEMBL20 biochemical binding assays (target compound); literature IC50 values for CX-6258 (biochemical kinase assays) |
Why This Matters
A higher PIM3/PIM2 selectivity ratio may reduce off-target effects in PIM2-dependent hematopoietic lineages, offering a differentiated starting point for PIM1/3-focused oncology programs.
- [1] ZINC Database. ZINC000043206168. Activities based on ChEMBL 20: PIM1 pKi 8.30 (2 observations), PIM2 pKi 7.17 (1 observation), PIM3 pKi 8.40 (1 observation), CDC7 pKi 8.26 (2 observations), CYP1A2 pKi 5.29 (1 observation). https://zinc.docking.org/substances/ZINC000043206168/ View Source
